molecular formula C16H15N3O5S3 B4865353 N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide

Cat. No.: B4865353
M. Wt: 425.5 g/mol
InChI Key: SFWKVFXDGCXQNF-UHFFFAOYSA-N
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Description

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a methanesulfonyl group and a sulfamoyl phenyl acetamide moiety

Future Directions

The future directions for “N-[4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}sulfonyl)phenyl]acetamide” could involve further exploration of its potential applications, particularly in the field of medicine. For instance, the development of novel new anti-tumor drugs with high efficiency, low toxicity, and specificity has important theoretical significance and practical value .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Sulfamoylation: The methanesulfonyl benzothiazole is further reacted with 4-aminobenzenesulfonamide under appropriate conditions to form the sulfamoyl derivative.

    Acetylation: Finally, the sulfamoyl derivative is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzothiazole compounds.

Scientific Research Applications

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole ring and may exhibit similar biological activities.

    Sulfonamide Derivatives: Compounds with sulfonamide groups are known for their medicinal properties, including antibacterial and anti-inflammatory activities.

    Acetamide Derivatives: These compounds are often used in pharmaceuticals and agrochemicals due to their stability and bioactivity.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties compared to its individual components.

Properties

IUPAC Name

N-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S3/c1-10(20)17-11-3-5-12(6-4-11)27(23,24)19-16-18-14-8-7-13(26(2,21)22)9-15(14)25-16/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWKVFXDGCXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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